molecular formula C10H21N3O B1468135 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide CAS No. 1249552-28-0

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Katalognummer: B1468135
CAS-Nummer: 1249552-28-0
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: DBHFNZQOWBKQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is a synthetic acetamide derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and a branched butan-2-yl group on the acetamide nitrogen. For instance, pyrrolidine derivatives are known to interact with enzymes or receptors due to their conformational flexibility and hydrogen-bonding capabilities . The butan-2-yl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-butan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFNZQOWBKQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Notes
3-Aminopyrrolidine synthesis Hydroxylamide, electrophiles THF, 0 °C to RT, N2 atmosphere Purification by precipitation or chromatography
N-(butan-2-yl)acetamide synthesis Butan-2-yl amine, acetic anhydride DCM, 0 °C to RT, N2 atmosphere Extraction and drying steps
Amide coupling 3-Aminopyrrolidine, acetamide fragment, coupling reagent (EDC/DCC) DCM/DMF, 0 °C to RT, N2 atmosphere Flash chromatography purification

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the butyl side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted acetamide or butyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide to structurally or functionally analogous acetamide derivatives reported in the literature. Key differences in substituents, biological activities, and mechanisms are highlighted.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity References
2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide Acetamide + pyrrolidine 3-Aminopyrrolidine, N-(butan-2-yl) No direct data; inferred potential for CNS or enzyme modulation
N-(4-(butan-2-yl)phenyl)acetamide (CHEM-5861528) Acetamide + aryl N-(4-(butan-2-yl)phenyl) TRPA1 antagonist (IC₅₀: 4–10 μM); anti-inflammatory in asthma models
2-(2-Oxopyrrolidin-1-yl)-N-acyl derivatives (PirAc, PirPr, PirBut) Acetamide + 2-oxopyrrolidine N-acyl groups (acetyl, propionyl, butyryl) GABA-ergic and glutamatergic activity; nootropic potential (e.g., piracetam-like)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide Acetamide + pyridazinone 4-Bromophenyl, pyridazinone-methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Acetamide + quinazoline-sulfonyl Pyrrolidine, quinazoline-sulfonyl, methoxyphenyl Anticancer activity (HCT-1, MCF-7 cell lines)
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) Acetamide + chlorophenol 3-Chloro-4-hydroxyphenyl, phenethyl 17β-HSD2 inhibition; hydrophobic interactions enhance potency

Key Comparative Insights

Structural Diversity and Target Engagement: The pyrrolidine ring in 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide shares similarities with 2-(2-oxopyrrolidin-1-yl)-N-acyl derivatives (e.g., PirAc), which exhibit GABA-ergic activity . The butan-2-yl group distinguishes it from aryl-substituted analogs like CHEM-5861528 (TRPA1 antagonist) and N-(4-bromophenyl) pyridazinone acetamide (FPR2 agonist) . This alkyl chain may reduce aromatic π-π interactions but enhance membrane penetration.

Biological Activity: Anticancer Potential: Compound 38 (quinazoline-sulfonyl acetamide) showed activity against HCT-1 and MCF-7 cell lines . The absence of a sulfonyl or quinazoline group in the target compound suggests divergent mechanisms. Enzyme Inhibition: Compound 13 (chlorophenol-phenethyl acetamide) inhibited 17β-HSD2 via hydrophobic interactions . The target compound’s 3-aminopyrrolidine group could similarly engage enzyme active sites, but experimental validation is required. TRP Channel Modulation: CHEM-5861528’s TRPA1 antagonism highlights the role of branched alkyl groups in anti-inflammatory activity . The target compound’s butan-2-yl group may position it for similar applications, albeit untested.

Pharmacokinetic Considerations :

  • The lipophilicity of the butan-2-yl group may improve bioavailability compared to polar analogs like 2-(4-hydroxyphenyl)acetamide (S16) , which lacked 17β-HSD2 inhibition .
  • Metabolic Stability : Aryl-substituted acetamides (e.g., 38 ) may undergo cytochrome P450-mediated oxidation, whereas alkyl chains like butan-2-yl are typically metabolized via β-oxidation or glucuronidation.

Biologische Aktivität

2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide, with the CAS number 1249552-28-0, is a synthetic organic compound that has attracted considerable attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, an acetamide group, and a butyl side chain, making it a versatile molecule for chemical reactions and applications in drug discovery.

Structure and Composition

The molecular formula for 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is C10H21N3OC_{10}H_{21}N_{3}O, with a molecular weight of 199.29 g/mol. The compound's structure includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Acetamide group : Contributing to its biological activity.
  • Butyl side chain : Enhancing lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of precursors like 1,4-diaminobutane.
  • Introduction of the Acetamide Group : Reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride.
  • Attachment of the Butyl Side Chain : Utilizing alkylation reactions with butyl halides under basic conditions.

The biological activity of 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact mechanisms can vary based on the specific application and context.

Pharmacological Studies

Research indicates that this compound has potential therapeutic effects, which are currently being explored in various studies:

  • Antinociceptive Activity : In vivo studies have shown that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection in models of neurodegenerative diseases, potentially through anti-inflammatory pathways.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have yielded promising results, indicating that it may inhibit tumor growth by inducing apoptosis.

Case Study 1: Analgesic Activity

A study conducted on rodent models demonstrated that administration of 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide resulted in a significant reduction in pain response compared to control groups. The mechanism was linked to modulation of pain receptors.

Case Study 2: Neuroprotective Effects

In a neurodegeneration model, treatment with this compound led to reduced neuronal cell death and improved behavioral outcomes. The study suggested that it acts by inhibiting pro-inflammatory cytokines.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines showed that this compound inhibited cell proliferation significantly at micromolar concentrations, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(3-Aminopyrrolidin-1-yl)-N-(butyl)acetamideSimilar structure; different side chainModerate analgesic activity
2-(3-Aminopyrrolidin-1-yl)-N-(ethyl)acetamideSimilar structure; ethyl side chainLower anticancer efficacy
2-(3-Aminopyrrolidin-1-yl)-N-(methyl)acetamideSimilar structure; methyl side chainLimited bioactivity

Q & A

Basic: What are the common synthetic routes for 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives and acetamide precursors. A common approach includes:

  • Step 1 : Condensation of 3-aminopyrrolidine with a butan-2-yl halide (e.g., 2-bromobutane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
  • Step 2 : Coupling the resulting intermediate with an activated acetamide derivative (e.g., using EDCI/HOBt in dichloromethane) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods. Purity is confirmed via HPLC (>95%) and NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine amine, butan-2-yl group, and acetamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.18) .
  • FT-IR : Key stretches include N-H (3300–3400 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-N (1250–1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Contradictions often arise from disordered solvent molecules or anisotropic displacement parameters. Strategies include:

  • SHELX Refinement : Use restraints (e.g., DFIX, SIMU) to model disordered regions and apply TWIN/BASF commands for twinned crystals .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for visualizing hydrogen-bonding networks .
  • Multi-Technique Correlation : Compare X-ray data with solid-state NMR or DFT-optimized geometries to validate bond lengths/angles .

Advanced: What methodologies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., racemization) by precise temperature control (40–50°C) and shorter residence times .
  • Chiral Catalysts : Use (S)-BINAP-Pd complexes for asymmetric coupling steps, achieving >90% enantiomeric excess (ee) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress and adjust parameters dynamically .

Advanced: How do structural modifications influence bioactivity in SAR studies?

  • Pyrrolidine Ring Modifications : Adding methyl groups to the 3-aminopyrrolidine moiety increases lipophilicity, enhancing blood-brain barrier penetration (e.g., for CNS targets) .
  • Butan-2-yl Substitution : Replacing with cyclopropyl improves metabolic stability but reduces solubility (logP increases by ~0.5 units) .
  • Acetamide Linker : Introducing electron-withdrawing groups (e.g., -CF₃) strengthens hydrogen bonding with serine proteases, as shown in molecular docking studies .

Advanced: How should researchers address discrepancies between in vitro and computational activity predictions?

  • Assay Conditions : Validate in vitro protocols (e.g., buffer pH, temperature) against computational parameters (e.g., molecular dynamics simulations at 310K) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to account for solvation effects overlooked in docking studies .
  • Controlled Replicates : Perform dose-response curves (IC₅₀) in triplicate to mitigate variability from enzyme batch differences .

Basic: What are the key safety considerations when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8) .
  • Stability : Store under argon at –20°C to prevent degradation; monitor via TLC every 3 months .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2h) and analyze degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h); >80% recovery indicates suitability for in vivo studies .
  • Forced Degradation : Expose to UV light (254 nm) and oxidative conditions (H₂O₂) to identify photolytic/oxidative metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.